molecular formula C18H21N3OS B2598855 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide CAS No. 893983-60-3

2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide

Cat. No.: B2598855
CAS No.: 893983-60-3
M. Wt: 327.45
InChI Key: OPUNHJLSCGHPFE-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a chemical compound of significant interest in medicinal chemistry research, built around the imidazo[2,1-b]thiazole pharmacophore. This scaffold is extensively reported in scientific literature for its diverse biological activities, making derivatives like this one valuable tools for investigating new therapeutic pathways . Research into structurally similar compounds has highlighted the potential of the imidazo[2,1-b]thiazole core in oncology, with certain derivatives demonstrating potent activity as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) . Other studies on analogs have shown promising anti-viability effects against various human cancer cell lines, suggesting a potential role in anticancer drug discovery programs . Furthermore, related compounds have been identified as novel and selective antagonists for ion channels such as the Zinc-Activated Channel (ZAC), providing crucial pharmacological tools for probing the physiological functions of this receptor . The specific substitution pattern on this derivative, featuring a 2-ethylbutanamide group, may influence its physicochemical properties and binding affinity, offering researchers a distinct compound for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to explore its mechanism of action, pharmacokinetic properties, and potential in vitro and in vivo research applications.

Properties

IUPAC Name

2-ethyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-4-13(5-2)17(22)19-15-8-6-7-14(9-15)16-10-21-12(3)11-23-18(21)20-16/h6-11,13H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNHJLSCGHPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide typically involves the cyclization of 2-aminothiazoles with various phenacyl bromides under reflux conditions. Common solvents used in these reactions include propan-2-ol, methyl ethyl ketone, acetone, and ethanol . The reaction conditions often involve heating the mixture at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for imidazothiazole derivatives, including this compound, often utilize green chemistry approaches. These methods aim to minimize the environmental impact by using biodegradable solvents and catalysts, such as polyethylene glycol-400 (PEG-400), under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential therapeutic effects:

  • Anticancer Activity: Research indicates that derivatives of imidazo[2,1-b]thiazoles can inhibit cancer cell proliferation by targeting specific pathways such as the PI3K/AKT signaling pathway. This pathway is often upregulated in various cancers, making it a target for new cancer therapies .
  • Anti-inflammatory Properties: Studies have demonstrated that compounds containing imidazo[2,1-b]thiazole structures exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Biological Research

In biological studies, this compound is investigated for its interactions with biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially leading to novel therapeutic strategies.
  • Antimicrobial Activity: Its structural features suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Industrial Applications

The unique structure of 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide allows for applications in materials science and catalysis:

  • Catalysts in Organic Synthesis: The compound can serve as a catalyst or a building block for synthesizing more complex organic molecules.
  • Development of New Materials: Its chemical properties may be exploited in developing advanced materials with specific functionalities.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the applications of this compound:

  • Anti-cancer Studies:
    • A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited significant cytotoxicity against breast cancer cell lines, indicating potential for development into anticancer agents .
  • Inflammation Research:
    • In vitro studies showed that compounds similar to this compound effectively reduced inflammation markers in RAW264.7 cells treated with LPS .

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme pantothenate synthetase, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of pantothenate, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide with structurally and functionally related compounds:

Table 1: Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity / Application Reference
This compound Likely C₁₈H₂₂N₃OS* ~333.45 (estimated) 2-ethylbutanamide, 3-methylimidazo[2,1-b]thiazole Unknown (structural analogs suggest antiviral or metabolic modulation)
SRT1720 (CID: 25232708) C₂₅H₂₄ClN₇OS 522.03 Quinoxalinecarboxamide, piperazine-methyl Potent SIRT1 agonist; enhances oxidative metabolism, anti-obesity effects
3-(Imidazo[2,1-b]thiazol-6-yl)coumarin derivatives Variable (e.g., C₁₈H₁₁N₃O₂S) ~325–350 Coumarin core fused with imidazo[2,1-b]thiazole Antiviral activity against parvovirus B19; inhibits viral replication in erythroid cells
Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide C₁₇H₁₉N₃O₂S 337.42 Tetrahydrofuran-carboxamide, non-methylated imidazothiazole Anthelmintic; treats parasitic infections in animals
N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide C₂₇H₂₅N₃O₂S 487.58 Naphthamide, hydroxypyrrolidine-methyl Induces ER stress-mediated apoptosis in glioblastoma cells
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide C₂₆H₂₉N₅O₄S 519.61 Trimethoxybenzamide, piperazine-methyl Research tool for studying SIRT1 interactions (exact activity unspecified)

Key Structural and Functional Insights

Core Scaffold Modifications: The 3-methylimidazo[2,1-b]thiazole group in the target compound distinguishes it from non-methylated analogs (e.g., the anthelmintic in ). Methylation may enhance metabolic stability or binding affinity to hydrophobic pockets in target proteins. Amide Linker Variations: The 2-ethylbutanamide group in the target compound contrasts with the quinoxalinecarboxamide in SRT1720 and the naphthamide in the ER stress inducer . These differences influence solubility, bioavailability, and target selectivity.

Biological Activity Correlations: SIRT1 Activation: SRT1720’s quinoxalinecarboxamide and piperazine groups are critical for its nanomolar potency as a SIRT1 activator . The absence of these groups in the target compound suggests divergent mechanisms or targets. Antiviral vs. Antiparasitic Activity: Coumarin-imidazothiazole hybrids rely on their planar coumarin core for DNA intercalation, whereas the anthelmintic compound in uses a tetrahydrofuran-carboxamide for parasite-specific targeting.

Physicochemical Properties :

  • The target compound’s XLogP3 (2.1) is lower than SRT1720’s (estimated >3), suggesting better aqueous solubility. This could translate to improved pharmacokinetics in vivo.
  • The trimethoxybenzamide derivative has a higher molecular weight (519.61 g/mol) and polar surface area, likely limiting blood-brain barrier permeability compared to the target compound.

Contradictions and Uncertainties

  • While SRT1720 and related compounds are well-studied for SIRT1 modulation , the target compound’s biological profile remains uncharacterized in the provided evidence. Its ethylbutanamide group may confer unique properties, but further studies are needed.
  • highlights the sensitivity of biological activity to small structural changes in imidazothiazole-coumarin hybrids. This underscores the need for empirical testing of the target compound despite structural similarities.

Biological Activity

2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure C16H20N4S\text{Chemical Structure }C_{16}H_{20}N_{4}S

This structure features an ethyl group, a butanamide moiety, and a 3-methylimidazo[2,1-b]thiazole component, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds with imidazo[2,1-b]thiazole derivatives exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including pancreatic ductal adenocarcinoma and other malignancies. The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .

Antimicrobial Activity

The presence of the thiazole ring in the compound enhances its antimicrobial efficacy. In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antibacterial and antifungal activities against a range of pathogens . The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs by reducing their metabolic clearance .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through cyclization reactions involving thiazole and imidazole precursors.
  • Functionalization : Subsequent steps introduce the ethyl and butanamide groups via nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes such as cytochrome P450s, inhibiting their function and altering metabolic pathways.
  • Cellular Uptake : Its structural characteristics facilitate cellular uptake, allowing it to exert effects directly within target cells.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on Anticancer Activity : A derivative demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa and CEM), indicating potent anticancer potential .
CompoundCell LineIC50 (µM)
3-Methylimidazo[2,1-b]thiazole derivativeHeLa0.8
3-Methylimidazo[2,1-b]thiazole derivativeCEM0.6
  • Antimicrobial Efficacy : Another study reported significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL for related thiazole derivatives .

Q & A

Q. What interdisciplinary approaches integrate synthesis and computational design?

  • Methodological Answer : Combine high-throughput screening with fragment-based drug design (FBDD). Use computational fragment libraries to identify binding motifs, then synthesize prioritized candidates. Feedback loops between in silico predictions and experimental validation refine lead compounds .

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